Cas no 61903-26-2 (1-[(4-methoxyphenyl)methyl]-1,4-diazepane)
![1-[(4-methoxyphenyl)methyl]-1,4-diazepane structure](https://www.kuujia.com/scimg/cas/61903-26-2x500.png)
1-[(4-methoxyphenyl)methyl]-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,4-Diazepine, hexahydro-1-[(4-methoxyphenyl)methyl]-
- 1-(4-Methoxy-benzyl)-[1,4]diazepane
- 1-(4-methoxybenzyl)-1,4-diazepane
- 1-(1,4-diazaperhydroepinylmethyl)-4-methoxybenzene
- AC1L8LNU
- AC1Q4CP5
- CTK2D0486
- MolPort-002-471-355
- SBB078378
- SureCN9397176
- 1-[(4-methoxyphenyl)methyl]-1,4-diazepane
- 61903-26-2
- DTXSID40330272
- SCHEMBL9397176
- CS-0242659
- MFCD03407497
- EN300-25342
- J-503338
- Z203241932
- CHEMBL4572749
- AKOS000199006
- G76118
-
- MDL: MFCD03407497
- Inchi: InChI=1S/C13H20N2O/c1-16-13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
- InChI Key: YEOXLCZSXSVSCH-UHFFFAOYSA-N
- SMILES: COC1=CC=C(CN2CCCNCC2)C=C1
Computed Properties
- Exact Mass: 220.1577
- Monoisotopic Mass: 220.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.5A^2
- XLogP3: 1.4
Experimental Properties
- PSA: 24.5
1-[(4-methoxyphenyl)methyl]-1,4-diazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25342-0.25g |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
61903-26-2 | 95.0% | 0.25g |
$128.0 | 2025-02-20 | |
Enamine | EN300-25342-0.1g |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
61903-26-2 | 95.0% | 0.1g |
$89.0 | 2025-02-20 | |
TRC | M228968-25mg |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
61903-26-2 | 25mg |
$ 50.00 | 2022-06-04 | ||
TRC | M228968-50mg |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
61903-26-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
Enamine | EN300-25342-0.05g |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
61903-26-2 | 95.0% | 0.05g |
$61.0 | 2025-02-20 | |
Enamine | EN300-25342-1.0g |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
61903-26-2 | 95.0% | 1.0g |
$342.0 | 2025-02-20 | |
Enamine | EN300-25342-2.5g |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
61903-26-2 | 95.0% | 2.5g |
$669.0 | 2025-02-20 | |
1PlusChem | 1P00ECY2-10g |
1-(4-METHOXYBENZYL)-1,4-DIAZEPANE |
61903-26-2 | 95% | 10g |
$1880.00 | 2024-04-22 | |
Enamine | EN300-25342-5g |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
61903-26-2 | 95% | 5g |
$991.0 | 2023-09-14 | |
Aaron | AR00ED6E-1g |
1-(4-METHOXYBENZYL)-1,4-DIAZEPANE |
61903-26-2 | 95% | 1g |
$496.00 | 2023-12-13 |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane Related Literature
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
Additional information on 1-[(4-methoxyphenyl)methyl]-1,4-diazepane
Professional Introduction to 1-[(4-methoxyphenyl)methyl]-1,4-diazepane (CAS No. 61903-26-2)
1-[(4-methoxyphenyl)methyl]-1,4-diazepane, with the chemical formula C14H19N3O, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 61903-26-2, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents.
The molecular structure of 1-[(4-methoxyphenyl)methyl]-1,4-diazepane consists of a benzyl group attached to a diazepane ring system, with a methoxy substituent on the aromatic ring. This configuration suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery.
In recent years, there has been growing interest in diazepane derivatives due to their reported pharmacological activities. The diazepane core is known for its ability to modulate various biological pathways, including central nervous system (CNS) functions. Specifically, compounds containing the diazepane moiety have shown promise in the treatment of neurological disorders and as anxiolytics.
The presence of the 4-methoxyphenyl group in 1-[(4-methoxyphenyl)methyl]-1,4-diazepane adds an additional layer of complexity to its potential biological activity. Methoxy-substituted aromatic compounds are frequently explored in medicinal chemistry due to their enhanced binding affinity and selectivity towards certain enzymes and receptors. This feature makes 1-[(4-methoxyphenyl)methyl]-1,4-diazepane a compelling subject for further pharmacological studies.
Recent research has highlighted the importance of understanding the structural-activity relationships (SAR) in diazepane derivatives. Studies have demonstrated that modifications at various positions within the diazepane ring can significantly influence its pharmacological profile. For instance, variations in the substitution pattern on the benzyl group and the methoxyphenyl moiety can alter binding affinities and selectivity profiles.
The synthesis of 1-[(4-methoxyphenyl)methyl]-1,4-diazepane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to facilitate the construction of the complex molecular framework. These techniques not only enhance efficiency but also allow for greater control over regioselectivity and stereoselectivity.
In terms of biological evaluation, preliminary studies on 1-[(4-methoxyphenyl)methyl]-1,4-diazepane have shown intriguing results. In vitro assays have indicated potential activity against certain enzymes and receptors relevant to neurological disorders. Additionally, animal models have provided insights into its behavioral effects, suggesting possible applications as an anxiolytic or sedative agent.
The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic properties. Metabolic stability, distribution, excretion, and toxicity (MOAET) studies are essential components of preclinical drug development. For 1-[(4-methoxyphenyl)methyl]-1,4-diazepane, these studies are ongoing to assess its potential as a lead compound for further optimization.
The integration of computational chemistry and molecular modeling techniques has significantly accelerated the drug discovery process. By leveraging these tools, researchers can predict binding affinities and identify potential interactions between 1-[(4-methoxyphenyl)methyl]-1,4-diazepane and biological targets. This approach not only saves time but also provides valuable insights into structure-activity relationships.
The future prospects for 1-[(4-methoxyphenyl)methyl]-1,4-diazepane are promising. Continued research efforts are expected to yield more detailed information about its pharmacological profile and potential therapeutic applications. Collaborative initiatives between academic institutions and pharmaceutical companies will likely drive innovation in this area.
In conclusion, 1-[(4-methoxyphenyl)methyl]-1,4-diazepane (CAS No. 61903-26-2) represents a significant compound in pharmaceutical chemistry with potential applications in treating neurological disorders. Its unique structural features and reported pharmacological activities make it a compelling candidate for further investigation. As research progresses, this compound is expected to contribute valuable insights into drug discovery and development.
61903-26-2 (1-[(4-methoxyphenyl)methyl]-1,4-diazepane) Related Products
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
